N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxyphenyl group and a tetrazolyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Tetrazolyl Group: The tetrazolyl group can be introduced through a cycloaddition reaction involving an azide and a nitrile.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-chlorophenyl)-3-(1H-tetrazol-1-yl)benzamide: Contains a chlorophenyl group instead of an ethoxyphenyl group.
Uniqueness
N-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-15-8-6-13(7-9-15)18-16(22)12-4-3-5-14(10-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPJCJGCWALLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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